molecular formula C8H8BFO4 B8060583 3-(Carboxymethyl)-2-fluorobenzeneboronic acid

3-(Carboxymethyl)-2-fluorobenzeneboronic acid

Cat. No.: B8060583
M. Wt: 197.96 g/mol
InChI Key: HXPJTAANQNFJLA-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-2-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is substituted with a carboxymethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-2-fluorobenzeneboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorobenzene derivative.

    Borylation: The introduction of the boronic acid group can be achieved through a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated fluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a base.

    Carboxymethylation: The carboxymethyl group can be introduced through a carboxylation reaction, where the boronic acid intermediate is treated with a carboxylating agent such as carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-2-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.

    Reduction: The carboxymethyl group can be reduced to form an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Boronate esters or boronic anhydrides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Carboxymethyl)-2-fluorobenzeneboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer.

    Industry: The compound can be used in the synthesis of advanced materials, including polymers and sensors.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-2-fluorobenzeneboronic acid involves its interaction with various molecular targets and pathways:

    Boron Chemistry: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications.

    Fluorine Chemistry: The presence of the fluorine atom can influence the compound’s reactivity and stability, as well as its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the carboxymethyl and fluorine substituents, making it less versatile in certain applications.

    4-Fluorophenylboronic Acid: Similar but lacks the carboxymethyl group, which can affect its reactivity and applications.

    3-Carboxyphenylboronic Acid: Lacks the fluorine atom, which can influence its chemical properties and biological interactions.

Uniqueness

3-(Carboxymethyl)-2-fluorobenzeneboronic acid is unique due to the combination of the boronic acid group, carboxymethyl group, and fluorine atom. This combination provides a unique set of chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-(3-borono-2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c10-8-5(4-7(11)12)2-1-3-6(8)9(13)14/h1-3,13-14H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPJTAANQNFJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CC(=O)O)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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